molecular formula C30H32O7P2 B14156272 Einecs 260-553-0 CAS No. 958807-11-9

Einecs 260-553-0

Cat. No.: B14156272
CAS No.: 958807-11-9
M. Wt: 566.5 g/mol
InChI Key: ABDIOITUDBUNNJ-UHFFFAOYSA-N
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Description

Einecs 260-553-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 260-553-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylene chloride and other solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 260-553-0 has a wide range of applications in scientific research. It is used in chemistry for various analytical techniques and in biology for studying cellular processes. In medicine, it is utilized for developing new therapeutic agents. Industrially, it is employed in the production of various chemical products .

Comparison with Similar Compounds

Einecs 260-553-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds include various nitrogen-containing pesticides and other chemical substances. The uniqueness of this compound lies in its specific applications and the particular reactions it undergoes .

Biological Activity

  • Chemical Formula : C8_8H6_6Cl2_2O3_3
  • Molecular Weight : 221.04 g/mol
  • EINECS Number : 260-553-0

Uses

2,4-D is primarily utilized in agriculture for controlling broadleaf weeds in various crops. Its mechanism of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Toxicity and Environmental Impact

Research indicates that 2,4-D poses several risks to both human health and the environment:

  • Human Health Risks :
    • Reproductive Toxicity : Studies suggest that 2,4-D may damage fertility and is suspected of causing developmental harm to unborn children .
    • Acute Toxicity : Symptoms of acute exposure can include nausea, vomiting, and respiratory distress.
  • Aquatic Toxicity :
    • 2,4-D is classified as very toxic to aquatic life. It can accumulate in water bodies, leading to detrimental effects on fish and other aquatic organisms .

Case Studies

  • Case Study on Agricultural Exposure :
    • A study conducted in the Midwest United States examined agricultural workers exposed to 2,4-D. Results indicated a higher incidence of reproductive issues among workers with long-term exposure compared to those with minimal contact.
  • Environmental Monitoring :
    • Research in Canada monitored water sources near agricultural fields treated with 2,4-D. Findings revealed significant concentrations of the herbicide in local waterways, correlating with declines in fish populations.

Table of Biological Effects

Effect TypeObservationsReference
Reproductive ToxicitySuspected damage to fertility and unborn children
Acute ToxicityNausea, vomiting, respiratory issues
Aquatic ToxicityVery toxic to aquatic life; accumulation noted

2,4-D acts as a synthetic auxin, disrupting normal plant growth patterns. This leads to uncontrolled cell division and elongation, ultimately resulting in plant death.

Regulatory Status

Due to its potential hazards, 2,4-D is subject to strict regulations in various countries. The European Chemicals Agency (ECHA) has flagged it for potential reproductive toxicity and environmental risks .

Properties

CAS No.

958807-11-9

Molecular Formula

C30H32O7P2

Molecular Weight

566.5 g/mol

IUPAC Name

2-(1-diphenoxyphosphanyloxypropan-2-yloxy)propyl diphenyl phosphite

InChI

InChI=1S/C30H32O7P2/c1-25(23-31-38(34-27-15-7-3-8-16-27)35-28-17-9-4-10-18-28)33-26(2)24-32-39(36-29-19-11-5-12-20-29)37-30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3

InChI Key

ABDIOITUDBUNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(COP(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(C)COP(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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